1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone
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Overview
Description
1-[3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone is a complex organic compound that features a unique combination of isoquinoline, piperidine, and oxadiazole moieties
Preparation Methods
The synthesis of 1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Moiety: The isoquinoline core can be synthesized using the Pomeranz–Fritsch–Bobbitt cyclization method.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.
Oxadiazole Ring Formation: The oxadiazole ring is formed via a cyclization reaction involving appropriate precursors.
Final Coupling: The final step involves coupling the isoquinoline-piperidine intermediate with the oxadiazole moiety under specific reaction conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
1-[3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles (e.g., amines, halides).
Scientific Research Applications
1-[3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety as a drug candidate.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
1-[3-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone can be compared with similar compounds such as:
- 6,7-Dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl](5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- 6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-ol
These compounds share structural similarities but differ in their functional groups and overall molecular architecture, which can lead to variations in their biological activities and applications. The unique combination of isoquinoline, piperidine, and oxadiazole moieties in this compound contributes to its distinct pharmacological profile and potential therapeutic benefits.
Properties
IUPAC Name |
1-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidin-1-yl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4/c1-14-18(23-29-22-14)11-21(26)25-7-4-5-17(13-25)24-8-6-15-9-19(27-2)20(28-3)10-16(15)12-24/h9-10,17H,4-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSIZCNPJTDPCBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CC(=O)N2CCCC(C2)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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